N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide
Description
N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a 4,6-dimethylpyrimidin-2-ylguanidino group linked via a sulfonylphenyl moiety. Its structure combines a pyrimidine ring substituted with methyl groups at positions 4 and 6, a guanidino (-NH-C(NH)-NH-) bridge, and a sulfonamide (-SO2-NH-) linkage to the acetamide core.
Properties
IUPAC Name |
N-[4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-9-8-10(2)18-15(17-9)20-14(16)19-12-4-6-13(7-5-12)25(23,24)21-11(3)22/h4-8H,1-3H3,(H,21,22)(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECJEOMPNBCNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Guanidination: The guanidino group can be introduced by reacting the intermediate with guanidine or its derivatives.
Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Acetylation: Finally, the acetamide moiety is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering gene expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Sulfonamide Linkages
(a) N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide (CAS 312743-82-1)
- Structure: Shares the 4,6-dimethylpyrimidin-2-yl and sulfamoylphenyl groups but replaces the guanidino bridge with a phenoxyacetamide chain.
- Molecular weight (412.46 g/mol) is lower than the target compound, which may influence pharmacokinetics .
(b) Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide, CAS 127-74-2)
- Structure : Features an unsubstituted pyrimidine ring attached via sulfamoyl to phenylacetamide.
- Key Differences: Lacks methyl groups on the pyrimidine and the guanidino bridge. The simpler structure correlates with known antibacterial activity (sulfonamide class), suggesting the target compound’s methyl and guanidino groups may enhance specificity or potency .
(c) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Contains a sulfanyl (-S-) linker instead of sulfonyl (-SO2-) and a 4-methylpyridinyl group.
- The pyridine substituent may confer distinct electronic properties affecting receptor interactions .
Crystallographic and Conformational Comparisons
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide Structure: 4,6-Diaminopyrimidine with sulfanyl linkage and chlorophenyl group. Key Findings: Intramolecular N–H⋯N hydrogen bonds stabilize a folded conformation. The dihedral angle between pyrimidine and phenyl rings (42.25–67.84°) contrasts with the target compound’s likely planar arrangement due to the rigid guanidino bridge .
N-((4,5-Diphenyl-2-oxazolyl)methyl)acetamide
- Structure : Oxazole core replaces pyrimidine, with diphenyl and methyl groups.
- Key Differences : The oxazole’s aromaticity and smaller ring size may reduce π-π stacking efficiency compared to pyrimidine derivatives .
Biological Activity
N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide is a synthetic compound that combines a sulfonamide and acetamide moiety with a guanidine structure. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity requires an exploration of its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The molecular structure of this compound includes several key features:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 319.40 g/mol |
| LogP | 3.589 |
| Polar Surface Area | 56.163 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its antibacterial properties, while the guanidine moiety may contribute to interactions with neurotransmitter systems.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo assays.
Antimicrobial Activity
Research has shown that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, studies on related sulfonamide-acetamide scaffolds demonstrated varying degrees of urease inhibition, with some compounds showing IC50 values as low as 9.95 µM . This suggests that this compound may possess similar antimicrobial efficacy.
Anticonvulsant Activity
In a study focusing on the anticonvulsant properties of related compounds, several derivatives were tested using maximal electroshock (MES) and pentylenetetrazole models. Compounds with similar structural features showed promising results in reducing seizure activity . Given the structural similarities, it is plausible that this compound may also exhibit anticonvulsant effects.
Case Studies
- Urease Inhibition : A recent study on acetamide-sulfonamide scaffolds highlighted the importance of structural modifications in enhancing urease inhibition . The findings indicated that specific substitutions could lead to improved biological activity.
- Anticonvulsant Screening : Another investigation into related guanidine derivatives reported their efficacy against seizures in animal models . The study emphasized structure-activity relationships (SAR), which could inform future research on this compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
